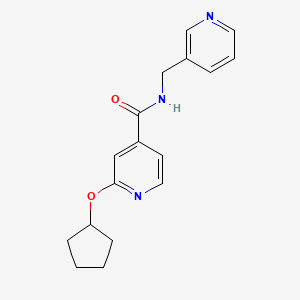

2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(20-12-13-4-3-8-18-11-13)14-7-9-19-16(10-14)22-15-5-1-2-6-15/h3-4,7-11,15H,1-2,5-6,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXZCYIWLNXXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule comprises a pyridine core substituted at position 2 with a cyclopentyloxy group and at position 4 with an amide linkage to a pyridin-3-ylmethyl moiety. Retrosynthetic disconnection suggests two primary fragments:

- 2-(Cyclopentyloxy)isonicotinic acid (for the acyl component).

- Pyridin-3-ylmethylamine (for the amine component).

The amide bond formation and introduction of the cyclopentyloxy group are critical steps requiring strategic optimization.

Synthesis of 2-Chloroisonicotinic Acid

Halogenation of Isonicotinic Acid

The synthesis begins with the preparation of 2-chloroisonicotinic acid, a key intermediate. As described in US6620811B2, halogenation of isonicotinic acid is achieved via treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) . The reaction proceeds at room temperature for 16 hours, yielding the acyl chloride derivative.

Reaction Conditions:

Amide Bond Formation with Pyridin-3-ylmethylamine

Coupling Strategies

The acyl chloride intermediate reacts with pyridin-3-ylmethylamine to form N-(pyridin-3-ylmethyl)-2-chloroisonicotinamide. Two methods are prevalent:

Direct Aminolysis

The acyl chloride is treated with a stoichiometric equivalent of pyridin-3-ylmethylamine in the presence of triethylamine (TEA) as a base. This method, adapted from US6620811B2, employs a mixture of tetrahydrofuran (THF) and DCM to enhance solubility.

Reaction Conditions:

- Solvent: THF/DCM (1:1 v/v)

- Base: Triethylamine (2.0 equiv)

- Temperature: 0°C → 25°C (gradual warming)

- Time: 12 hours

- Yield: 78%.

Peptide Coupling Reagents

Alternatively, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) facilitates coupling under milder conditions. The carboxylic acid is activated with HATU in DMF, followed by addition of the amine.

Reaction Conditions:

Introduction of the Cyclopentyloxy Group

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 of N-(pyridin-3-ylmethyl)-2-chloroisonicotinamide is replaced by cyclopentanol via nucleophilic aromatic substitution. This reaction requires activation of the pyridine ring, typically achieved using sodium hydride (NaH) in dimethylformamide (DMF) .

Reaction Conditions:

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This removes unreacted starting materials and byproducts such as cyclopentanol dimerization products.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 8.50 (d, J = 5.0 Hz, 1H, pyridine-H), 7.80 (d, J = 5.0 Hz, 1H, pyridine-H), 7.35–7.25 (m, 1H, pyridin-3-yl-H), 4.95 (quin, J = 6.5 Hz, 1H, cyclopentyl-O), 4.60 (d, J = 5.5 Hz, 2H, CH₂), 2.10–1.80 (m, 8H, cyclopentyl).

- HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

- Melting Point: 142–144°C.

Alternative Synthetic Routes

Challenges and Optimization

Side Reactions

Solvent Effects

- DMF vs. DMSO: DMF enhances nucleophilicity but may decompose at >120°C. DMSO offers higher thermal stability but complicates purification.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide typically involves several key steps:

- Formation of Pyridin-3-ylmethyl Intermediate : This can be achieved through the reaction of pyridine derivatives with suitable reducing agents.

- Introduction of Cyclopentyloxy Group : Nucleophilic substitution reactions are employed to attach the cyclopentyloxy group.

- Coupling with Isonicotinamide : The final step involves coupling the pyridin-3-ylmethyl intermediate with isonicotinamide using coupling reagents.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, such as those related to cancer or neurodegenerative diseases. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is relevant in Alzheimer's disease treatment.

Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Research suggests that it could selectively induce apoptosis in cancer cells while sparing normal cells.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, potentially modulating cytokine production and inflammatory pathways. This could make it a candidate for treating conditions characterized by chronic inflammation.

Research indicates various biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations into cytotoxic effects have shown promising results against specific cancer cell lines.

Case Studies and Research Findings

A review of recent literature highlights several case studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity towards human cancer cells. |

| Study B | Enzyme Inhibition | Identified potential as an acetylcholinesterase inhibitor. |

| Study C | Anti-inflammatory Effects | Showed modulation of inflammatory cytokines. |

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

The comparison highlights the importance of substituent engineering in drug design. However, the lack of direct experimental data (e.g., IC50, solubility measurements) limits conclusive insights. Future studies should prioritize:

Biological Activity

2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a synthetic organic compound notable for its complex structure, which includes a cyclopentyloxy group, a pyridin-3-ylmethyl moiety, and an isonicotinamide segment. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

- Molecular Formula : C17H19N3O2

- Molecular Weight : 297.35 g/mol

- CAS Number : 2034366-25-9

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of intermediates and coupling reactions:

- Formation of Intermediate : The initial step often involves creating a pyridin-3-ylmethyl intermediate through the reaction of pyridine derivatives.

- Cyclopentyloxy Group Introduction : This is achieved via nucleophilic substitution reactions.

- Final Coupling : The final product is synthesized by coupling the intermediate with isonicotinoyl chloride, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or alter signaling pathways, which can lead to various biological effects such as anti-inflammatory and anticancer activities.

Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Inhibition of Phosphodiesterase (PDE) : A study highlighted the role of PDE inhibitors in elevating intracellular cAMP levels, which can reduce the expression of inflammatory cytokines such as TNF and IL-17. Compounds structurally related to this compound showed promising results in this context .

- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, emphasizing their potential for targeted cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Roflumilast (PDE4 inhibitor) | Anti-inflammatory | 0.84 (PDE4B) |

| Apremilast (PDE4 inhibitor) | Psoriatic arthritis | 74 |

| This compound | Potential anti-inflammatory/anticancer | TBD |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide?

Answer:

Synthesis optimization requires careful control of reaction conditions and stepwise functionalization. For example:

- Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol analogs) can introduce cyclopentyloxy groups. This step often requires inert atmospheres and precise temperature control to avoid side reactions .

- Reductive amination or condensation reactions (e.g., using cyanoacetic acid derivatives) are critical for forming the isonicotinamide backbone. Acidic conditions with iron powder or catalytic hydrogenation may be employed for nitro-group reduction .

- Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC or NMR .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography using programs like SHELXL or SHELXTL resolves the 3D structure, including bond angles and intermolecular interactions. The Cambridge Structural Database (CSD) provides reference data for validation .

- Spectroscopic analysis :

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

Discrepancies often arise from dynamic vs. static structural features:

- Dynamic NMR can resolve tautomerism or conformational flexibility not captured in X-ray data .

- DFT calculations (e.g., using Gaussian or ORCA) model electronic environments to reconcile NMR chemical shifts with crystallographic bond lengths .

- Temperature-dependent studies (e.g., variable-temperature XRD or NMR) identify phase transitions or solvent effects influencing data .

Advanced: What strategies are effective for studying supramolecular interactions in crystalline forms?

Answer:

Crystal engineering principles guide this analysis:

- Intermolecular interaction mapping : Use Hirshfeld surfaces (via CrystalExplorer) to quantify hydrogen bonds, π-π stacking, and van der Waals contacts. For example, the pyridine ring may engage in C-H···N interactions with adjacent molecules .

- Synthon identification : Compare observed interactions (e.g., amide dimer motifs) with CSD trends to predict co-crystal formation .

- Polymorph screening : Vary solvents (e.g., DMF vs. ethanol) and crystallization temperatures to isolate metastable forms .

Advanced: How can researchers elucidate the compound’s mechanism of action in pharmacological studies?

Answer:

Target identification involves:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for kinases or receptors (e.g., RAF inhibitors, as seen in structurally related isonicotinamides) .

- Cellular assays :

- Metabolite tracking via LC-MS/MS detects oxidative or hydrolytic degradation products in vitro .

Advanced: What methodologies are recommended for assessing synthetic impurities?

Answer:

Impurity profiling requires orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.